Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Description
Chemical Significance and Research Context
Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate occupies a prominent position within contemporary medicinal chemistry research as a representative example of functionally diverse piperazine derivatives. The compound's significance stems from its incorporation of multiple pharmacophoric elements that contribute to its potential biological activity and synthetic utility. Research investigations have demonstrated that piperazine derivatives, particularly those bearing aromatic substituents, exhibit remarkable versatility in medicinal chemistry applications, with the heterocyclic moiety serving as a privileged scaffold for drug development. The presence of both ethyl carboxylate and methoxycarbonyl functional groups in this compound provides multiple sites for chemical modification, enabling researchers to fine-tune biological properties through systematic structural alterations.
The compound's research context extends beyond simple synthetic utility, encompassing its role in structure-activity relationship studies and its potential applications in various therapeutic areas. Contemporary pharmaceutical research has increasingly focused on piperazine derivatives due to their proven ability to interact with diverse biological targets, including neurotransmitter transporters, receptors, and enzymes. The specific structural features of this compound, including its phenyl-piperazine core and dual carboxylate functionality, position it as a valuable scaffold for investigating molecular interactions with biological systems. Furthermore, the compound serves as an important intermediate in the synthesis of more complex molecular architectures, contributing to the development of novel pharmaceutical agents and research tools.
The growing interest in this compound reflects broader trends in medicinal chemistry, where researchers seek to identify and optimize molecular scaffolds that can be systematically modified to achieve desired biological properties. The piperazine ring system, when combined with appropriate substituents such as those present in this compound, offers excellent opportunities for molecular diversification while maintaining drug-like characteristics. Recent studies have emphasized the importance of such compounds in the development of selective and potent therapeutic agents, particularly in areas where traditional scaffolds have shown limitations.
Historical Development and Discovery
The historical development of this compound reflects the broader evolution of piperazine chemistry within pharmaceutical research. While specific documentation of this compound's initial synthesis and discovery is limited in the available literature, its development can be understood within the context of the systematic exploration of piperazine derivatives that began in earnest during the mid-to-late twentieth century. The compound's registration in chemical databases such as PubChem, with creation dates extending back to the early 2000s, indicates its recognition as a significant chemical entity within the research community.
The emergence of this compound as a compound of interest likely arose from the systematic investigation of phenylpiperazine derivatives, which gained prominence following the success of early piperazine-containing pharmaceuticals. Historical patent literature suggests that compounds bearing similar structural motifs were being actively investigated for various therapeutic applications, with researchers recognizing the potential of combining piperazine rings with aromatic substituents and carboxylate functionality. The development of this specific compound represents part of a broader effort to create diverse chemical libraries containing piperazine scaffolds for high-throughput screening and medicinal chemistry optimization programs.
The compound's inclusion in various chemical supplier catalogs and research databases indicates its transition from a purely academic research entity to a commercially available building block for pharmaceutical research. This transition reflects the compound's recognition as a valuable synthetic intermediate and research tool, with its availability facilitating further investigations into its properties and applications. The historical trajectory of this compound exemplifies the typical progression of synthetic compounds from initial discovery through characterization and eventual incorporation into the broader toolkit of medicinal chemists and researchers.
The compound's development also coincides with advances in synthetic methodology that have enabled more efficient preparation of complex piperazine derivatives. Historical developments in coupling reactions, particularly those involving piperazine nucleophiles and aromatic electrophiles, have facilitated the synthesis of compounds such as this compound with improved yields and purities. These methodological advances have contributed to the compound's accessibility and its subsequent adoption by researchers investigating piperazine-based pharmaceutical agents.
Position in Piperazine Derivative Chemistry
This compound occupies a distinctive position within the expansive family of piperazine derivatives, serving as both a representative example of substituted phenylpiperazines and a versatile platform for further chemical elaboration. The compound's structural features place it within the category of N-phenylpiperazine derivatives, which have emerged as one of the most extensively studied classes of heterocyclic compounds in medicinal chemistry. The presence of the para-methoxycarbonyl substituent on the phenyl ring distinguishes this compound from simpler phenylpiperazine derivatives, providing additional functionality that can influence both its chemical reactivity and biological properties.
The compound's relationship to other piperazine derivatives can be understood through comparison with structurally related molecules that share similar core architectures. For instance, the compound bears structural similarities to other carboxylate-substituted piperazines, such as tert-butyl 4-(4-cyano-3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate, which also features aromatic substitution and carboxylate functionality. These structural relationships highlight the systematic approach employed by medicinal chemists in exploring chemical space around privileged scaffolds, with each derivative offering unique opportunities for biological activity modulation.
Within the broader context of piperazine chemistry, this compound represents an important class of compounds that combine the established pharmacophoric properties of piperazine rings with the electronic and steric effects of aromatic substituents. Research has demonstrated that such combinations can lead to compounds with enhanced selectivity and potency compared to unsubstituted piperazine derivatives. The specific positioning of the methoxycarbonyl group in the para position of the phenyl ring creates opportunities for favorable molecular interactions while maintaining the overall drug-like properties associated with piperazine-containing compounds.
Properties
IUPAC Name |
ethyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-21-15(19)17-10-8-16(9-11-17)13-6-4-12(5-7-13)14(18)20-2/h4-7H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIWQNMEHWPHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594749 | |
| Record name | Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924869-10-3 | |
| Record name | Ethyl 4-[4-(methoxycarbonyl)phenyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924869-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate typically involves the reaction of 4-(methoxycarbonyl)phenylpiperazine with ethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Variations on the Piperazine Ring
Aromatic and Sulfonamide Modifications
Halogenated and Heterocyclic Derivatives
Key Research Findings and Trends
- Synthetic Flexibility: Piperazine derivatives are highly modular, allowing for substitutions that fine-tune electronic, steric, and solubility properties.
- Biological Relevance : Sulfonamide and halogenated variants (e.g., ) show promise in targeting enzymes and receptors, while quinazoline-linked derivatives () exhibit potent kinase inhibition.
- Physicochemical Trade-offs : Bulky groups like biphenyl () enhance target binding but may compromise solubility, whereas polar substituents (e.g., hydroxypropyl in or sulfone in ) mitigate this issue.
Biological Activity
Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate (EMPC) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, which is a common structural motif in many biologically active compounds, particularly in pharmaceuticals targeting various diseases. This article aims to provide a comprehensive overview of the biological activity of EMPC, supported by case studies, research findings, and data tables.
- Molecular Formula : C15H20N2O4
- Molecular Weight : 292.33 g/mol
- Melting Point : 109-111 °C
- CAS Number : [Not provided in the sources]
The biological activity of EMPC is largely attributed to its interaction with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. The piperazine moiety plays a crucial role in enhancing the compound's affinity for these targets.
- Cyclin-Dependent Kinases (CDKs) : Recent studies have indicated that piperazine derivatives can inhibit CDK activity, which is vital for cell cycle regulation. EMPC may exhibit similar activity, potentially impacting cancer cell proliferation .
- Receptor Binding : The structural configuration of EMPC allows it to interact with specific receptors, possibly influencing neurotransmitter systems and exhibiting psychoactive properties.
Anticancer Activity
Several studies have investigated the anticancer potential of piperazine derivatives, including EMPC. For instance:
- Study on CDK Inhibition : A series of piperazine derivatives were shown to selectively inhibit CDK4/6, leading to reduced proliferation of cancer cells. While specific data on EMPC was not highlighted, its structural similarity suggests potential efficacy in this area .
Neuropharmacological Effects
Piperazine derivatives have been studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. EMPC could be evaluated for:
- Anxiolytic Properties : Preliminary data indicate that compounds with similar structures can modulate serotonin receptors, which are crucial for anxiety regulation.
Research Findings
Safety and Toxicology
While exploring the biological activity of EMPC, it is essential to consider its safety profile:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate, and how can reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling a piperazine core with functionalized aryl groups. For example, tert-butyl-protected analogs are synthesized via NiBr₂·3H₂O-catalyzed cross-coupling between tert-butyl piperazine-1-carboxylate and brominated aryl esters under reflux with pyrrolidine as an additive. Yields (~76%) depend on catalyst loading, temperature, and purification methods (e.g., flash chromatography with ethyl acetate/DCM gradients) .
- Key Variables : Catalyst choice (Ni vs. Pd), reaction time (24 hours in Ni-based systems), and solvent polarity.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Techniques :
- NMR : ¹H and ¹³C NMR confirm piperazine ring substitution patterns and ester linkages. For example, ethyl piperazine-1-carboxylate derivatives show characteristic peaks at δ ~1.2 (CH₃ of ethyl group) and δ ~4.1 (CH₂ of ester) .
- Mass Spectrometry : MALDI-TOF or ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) .
- Data Table :
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| ¹H NMR | δ 1.2 (t, J=7.1 Hz, CH₃), δ 4.1 (q, J=7.1 Hz, OCH₂) | |
| ¹³C NMR | δ 165.9 (C=O ester), δ 154.2 (piperazine C-N) |
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (DCM, DMF) but poorly in water. Stability tests show decomposition above 150°C, requiring storage at 2–8°C in inert atmospheres .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?
- Approach : Density Functional Theory (DFT) optimizes geometry and electronic properties, while docking studies (e.g., AutoDock Vina) simulate binding to enzymes like kinases or GPCRs. For example, piperazine-carboxylate derivatives exhibit affinity for α₂C-adrenoceptors due to hydrogen bonding with Asp³.³² and π-π stacking .
- Validation : Compare computed binding energies (~-8.5 kcal/mol) with experimental IC₅₀ values from enzyme assays .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?
- Case Study : In Ni-catalyzed syntheses, pyrrolidine additives reduce catalyst deactivation but may form side products (e.g., 10% pyrrolidine-coupled byproduct). Mitigation includes optimizing additive stoichiometry and using scavengers like Si-Trisamine during purification .
- Data Comparison :
| Catalyst | Additive | Yield (%) | Byproduct (%) |
|---|---|---|---|
| NiBr₂ | Pyrrolidine | 76 | 10 |
| Pd(OAc)₂ | None | 65 | <5 |
Q. How does structural modification (e.g., fluorophenyl substitution) alter the compound’s pharmacokinetic properties?
- Example : Fluorine substitution at the phenyl ring enhances metabolic stability and blood-brain barrier penetration, as seen in PET tracers for α₂C-adrenoceptors .
- Key Metrics : LogP (lipophilicity) increases from 2.1 (non-fluorinated) to 2.8 (2-fluorophenyl), improving CNS bioavailability .
Q. What role does this compound play in multicomponent reactions (e.g., photoredox/Ni dual catalysis)?
- Application : Serves as a carbamoyl donor in α-amino acid amide synthesis via imine carbamoylation. Photoredox catalysts (e.g., Ir³⁺) generate radicals, while Ni mediates C–N coupling, achieving >70% yields under blue LED irradiation .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
